molecular formula C8H13NO2 B1222538 Tert-butyl 3-isocyanopropanoate CAS No. 364046-20-8

Tert-butyl 3-isocyanopropanoate

Cat. No.: B1222538
CAS No.: 364046-20-8
M. Wt: 155.19 g/mol
InChI Key: KGVVZBHXRXWANI-UHFFFAOYSA-N
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Description

Tert-butyl 3-isocyanopropanoate: It is a white crystalline solid with a molecular formula of C8H13NO2 and a molecular weight of 155.19 g/mol. This compound is known for its stability under normal conditions and its reactivity with various nucleophiles due to the presence of the isocyanate functional group.

Scientific Research Applications

Tert-butyl 3-isocyanopropanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: It is utilized in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of coatings, adhesives, and elastomers due to its reactivity with polyols and other functional groups.

Safety and Hazards

“tert-Butyl 3-isocyanopropionate” may be harmful if swallowed, harmful in contact with skin, cause skin irritation, cause an allergic skin reaction, cause serious eye irritation, be harmful if inhaled, cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3-isocyanopropanoate can be synthesized through the reaction of tert-butyl acrylate with phosgene and an amine. The reaction typically involves the following steps:

    Reaction of tert-butyl acrylate with phosgene: This step forms an intermediate compound.

    Reaction of the intermediate with an amine: This step results in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure the safety and efficiency of the process. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and to prevent any unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-isocyanopropanoate undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Due to the presence of the isocyanate group, it readily reacts with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Addition: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired reaction.

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with an amine would result in the formation of a urea derivative.

Mechanism of Action

The mechanism of action of tert-butyl 3-isocyanopropanoate involves its reactivity with nucleophiles. The isocyanate group (R-N=C=O) is a strong electrophile, which allows it to react readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is the basis for its use in various chemical reactions and applications.

Comparison with Similar Compounds

  • Methyl isocyanide
  • Phenyl isocyanide
  • Cyclohexylisocyanide

Comparison: Tert-butyl 3-isocyanopropanoate is unique due to its tert-butyl group, which provides steric hindrance and affects its reactivity compared to other isocyanides . This makes it more stable under certain conditions and allows for specific applications where other isocyanides may not be suitable.

Properties

IUPAC Name

tert-butyl 3-isocyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)11-7(10)5-6-9-4/h5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVVZBHXRXWANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377736
Record name tert-Butyl 3-isocyanopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364046-20-8
Record name tert-Butyl 3-isocyanopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-isocyanopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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